2,2-dimethyltetrahydro-2H-pyran-4-amine

Catalog No.
S781381
CAS No.
25850-22-0
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dimethyltetrahydro-2H-pyran-4-amine

CAS Number

25850-22-0

Product Name

2,2-dimethyltetrahydro-2H-pyran-4-amine

IUPAC Name

2,2-dimethyloxan-4-amine

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3

InChI Key

VXCNRARJXVLHLI-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)N)C

Canonical SMILES

CC1(CC(CCO1)N)C

Synthesis and Transformations

2,2-Dimethyltetrahydro-2H-pyran-4-amine is a cyclic amine with the molecular formula C7H15NOC_7H_{15}NO and a molecular weight of approximately 129.2 g/mol. This compound features a tetrahydropyran ring structure that is substituted with two methyl groups at the 2-position and an amino group at the 4-position. Its chemical structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research.

Involving 2,2-dimethyltetrahydro-2H-pyran-4-amine include:

  • Formation of Schiff Bases: The compound can react with aldehydes or ketones to form Schiff bases, which can subsequently undergo reduction to yield various amine derivatives .
  • Reduction Reactions: The amino group in 2,2-dimethyltetrahydro-2H-pyran-4-amine can be involved in reduction reactions, potentially leading to the formation of secondary or tertiary amines depending on the reaction conditions .

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research indicates that 2,2-dimethyltetrahydro-2H-pyran-4-amine exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in medicinal chemistry .
  • Neuroprotective Effects: Some derivatives of tetrahydropyran compounds have shown potential neuroprotective effects, indicating that 2,2-dimethyltetrahydro-2H-pyran-4-amine could have similar properties worth investigating .

Further studies are necessary to fully understand its biological implications.

The synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine typically involves:

  • Starting Material: The synthesis commonly begins with 2,2-dimethyltetrahydro-2H-pyran-4-one.
  • Reaction with Aqueous Methanamine: The ketone reacts with aqueous methanamine to form an intermediate.
  • Reduction Step: The resulting Schiff base is then reduced using sodium borohydride or similar reducing agents to yield 2,2-dimethyltetrahydro-2H-pyran-4-amine .

This method is efficient and highlights the compound's synthetic accessibility.

2,2-Dimethyltetrahydro-2H-pyran-4-amine has several applications, including:

  • Research Compound: It serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Potential Drug Development: Given its biological activities, it may be explored for developing new pharmaceuticals targeting various diseases.

Its unique structure allows for modifications that can lead to diverse applications.

Interaction studies involving 2,2-dimethyltetrahydro-2H-pyran-4-amine focus on:

  • Binding Affinities: Investigating how this compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Exploring potential combinations with other compounds to enhance therapeutic efficacy.

These studies are crucial for understanding its role in drug design and development.

Several compounds share structural similarities with 2,2-dimethyltetrahydro-2H-pyran-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-Dimethylpiperidin-4-aminesSix-membered piperidine ringCommonly used in pharmaceuticals
3-Methylpiperidin-4-aminesSix-membered piperidine ringExhibits different biological activities
1-Amino-cyclohexaneCyclohexane ringLess functional diversity

These compounds exhibit varying degrees of biological activity and synthetic utility, making them relevant for comparison. The unique tetrahydropyran structure of 2,2-dimethyltetrahydro-2H-pyran-4-amine sets it apart from these similar compounds, potentially conferring distinct properties and reactivities.

Retrosynthetic Analysis

The strategic approach to synthesizing 2,2-dimethyltetrahydro-2H-pyran-4-amine involves several key disconnections that reveal efficient synthetic pathways. The retrosynthetic analysis begins by identifying the target molecule's core structural features: a saturated tetrahydropyran ring with two methyl substituents at the 2-position and an amino group at the 4-position [1] .

The primary retrosynthetic disconnection involves the transformation of the amino group at the 4-position, which can be derived from a corresponding ketone intermediate via reductive amination [1] [3]. This analysis reveals 2,2-dimethyltetrahydro-2H-pyran-4-one as a key synthetic intermediate, accessible through various cyclization strategies [1] [4].

A second major disconnection involves the tetrahydropyran ring formation, which can be achieved through cyclization of appropriately functionalized acyclic precursors. The dimethyl substitution pattern at the 2-position provides additional synthetic challenges and opportunities, as these substituents can be introduced either during ring formation or through subsequent alkylation reactions [5] [6].

The retrosynthetic analysis also considers the stereochemical implications of the synthetic route. The 4-amino position represents a potential stereocenter, and the synthetic approach must account for the desired stereochemical outcome [7] [8]. Advanced retrosynthetic strategies employ computational tools to evaluate multiple synthetic pathways and optimize route selection [9].

Primary Synthetic Pathways

Cyclization of Functionalized Precursors

The cyclization of functionalized precursors represents the most direct approach to constructing the tetrahydropyran ring system. The most widely employed method involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of strong bases such as sodium hydride or potassium carbonate [4]. This reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the tetrahydropyran core.

The reaction mechanism involves initial deprotonation of diethyl malonate to generate a stabilized carbanion, which then undergoes nucleophilic attack on the primary alkyl halide. The resulting intermediate undergoes a second nucleophilic substitution to complete the ring closure, forming diethyl tetrahydropyran-4,4-dicarboxylate [4]. This intermediate can be subsequently hydrolyzed and decarboxylated to yield the desired tetrahydropyran-4-carboxylic acid derivative.

Alternatively, the cyclization can be achieved using 1,1-dialkoxybutan-3-ketone with formic acid derivatives under basic conditions [10]. This approach provides access to tetrahydropyran-4-one derivatives, which serve as versatile intermediates for further functionalization. The reaction proceeds through a cyclization-dehydration sequence, with the ketone functionality providing the driving force for ring formation.

The Prins cyclization reaction offers another valuable approach for tetrahydropyran ring construction [11] [12] [13]. This method involves the reaction of homoallylic alcohols with aldehydes under acidic conditions, proceeding through oxocarbenium ion intermediates [7] [8]. The reaction provides excellent stereocontrol and has been successfully applied to the synthesis of complex tetrahydropyran derivatives.

Reductive Amination Approaches

Reductive amination represents the most efficient method for introducing the amino functionality at the 4-position of the tetrahydropyran ring [1] [3] [14]. This approach typically employs 2,2-dimethyltetrahydro-2H-pyran-4-one as the starting material, which undergoes condensation with ammonia or primary amines to form the corresponding imine intermediate.

The classical reductive amination protocol involves treatment of the ketone with aqueous ammonia followed by reduction with sodium borohydride or sodium cyanoborohydride [1] [3]. The reaction proceeds through formation of a Schiff base intermediate, which is subsequently reduced to yield the desired amine product. The selectivity of this reduction can be enhanced through the use of more selective reducing agents such as sodium triacetoxyborohydride [15].

Alternative reductive amination strategies employ catalytic hydrogenation over nickel or palladium catalysts [16] [17]. These methods offer advantages in terms of operational simplicity and can be conducted under mild conditions. The catalyst choice significantly influences the reaction outcome, with nickel-based catalysts showing particular efficacy for the reduction of sterically hindered imines [16].

The development of continuous flow reductive amination processes has enabled large-scale synthesis of tetrahydropyran amines [11] [18]. These processes utilize packed bed reactors with immobilized catalysts, providing improved heat and mass transfer characteristics compared to batch processes. The continuous flow approach also enables precise control of reaction parameters, leading to enhanced product quality and yield.

Tetrahydropyran Ring Formation Strategies

The formation of tetrahydropyran rings can be achieved through various strategic approaches, each offering distinct advantages for specific synthetic applications. The hetero-Diels-Alder cycloaddition reaction provides a powerful method for constructing 2,6-disubstituted tetrahydropyran derivatives [7] [19]. This reaction involves the cycloaddition of Danishefsky's diene with aldehydes under Lewis acid catalysis, followed by hydrolysis to yield the tetrahydropyran-4-one core.

The intramolecular Michael addition reaction offers another valuable approach for tetrahydropyran ring formation [7] [20]. This method involves the cyclization of ζ-hydroxy α,β-unsaturated esters under basic or acidic conditions, providing access to 2,6-disubstituted tetrahydropyran derivatives with predictable stereochemical outcomes.

Ring-closing metathesis has emerged as a powerful tool for tetrahydropyran ring construction, particularly for complex polysubstituted systems [7] [20]. This approach involves the cyclization of appropriately positioned alkene substrates using ruthenium-based metathesis catalysts. The reaction provides excellent functional group compatibility and can be performed under mild conditions.

The oxidative cyclization of diol precursors represents another important strategy for tetrahydropyran ring formation [21] [22]. This method involves the cyclization of 1,5-diol substrates using oxidative conditions, typically employing osmium or ruthenium catalysts. The reaction proceeds through the formation of intermediate hemiacetal species, which undergo subsequent cyclization to yield the tetrahydropyran product.

Advanced Synthetic Methods

Stereoselective Synthesis

The stereoselective synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine requires careful consideration of the stereochemical elements present in the target molecule. The amino group at the 4-position represents a key stereocenter that must be controlled during synthesis [5] [6] [23].

Asymmetric hydrogenation protocols have been developed for the stereoselective reduction of tetrahydropyran-4-one derivatives [24]. These methods employ chiral rhodium or ruthenium catalysts to achieve high enantioselectivity in the reduction of ketone substrates. The catalyst design plays a crucial role in determining the stereochemical outcome, with bidentate phosphine ligands providing particularly effective chiral induction.

The stereoselective alkylation of tetrahydropyran derivatives has been achieved through the use of chiral auxiliary groups [23] [24]. These methods involve the temporary attachment of chiral auxiliaries to the tetrahydropyran substrate, followed by diastereoselective alkylation reactions. The auxiliary group can be subsequently removed to yield the desired enantiomerically enriched product.

Enzymatic resolution approaches have been employed for the preparation of enantiomerically pure tetrahydropyran derivatives [25] [23]. These methods utilize lipase or esterase enzymes to achieve kinetic resolution of racemic tetrahydropyran substrates. The enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity, although it is limited by the inherent 50% theoretical yield limitation.

Catalytic Approaches

The development of catalytic methods for tetrahydropyran synthesis has significantly enhanced the efficiency and scope of these transformations. Transition metal catalysis has emerged as a particularly powerful approach, with palladium, rhodium, and ruthenium catalysts showing exceptional utility [11] [25] [26].

Palladium-catalyzed cyclization reactions provide efficient access to tetrahydropyran derivatives through various mechanistic pathways [26]. The Heck reaction has been successfully applied to the synthesis of 2,6-trans-tetrahydropyran derivatives, proceeding through a stereoselective redox-relay mechanism. This approach enables the construction of complex tetrahydropyran architectures in a single synthetic operation.

Gold-catalyzed cyclization reactions have shown particular promise for the synthesis of tetrahydropyran derivatives [18]. These reactions typically involve the cyclization of allenyl or alkynyl substrates under mild conditions, providing access to functionalized tetrahydropyran products. The gold catalyst activates the unsaturated substrate toward nucleophilic attack, facilitating the cyclization process.

Organocatalysis has emerged as an important complementary approach to transition metal catalysis [27] [28]. Chiral organocatalysts, particularly proline derivatives and cinchona alkaloids, have been successfully employed in asymmetric tetrahydropyran synthesis. These catalysts offer advantages in terms of operational simplicity and environmental compatibility.

Continuous Flow Chemistry Applications

The implementation of continuous flow chemistry has revolutionized the synthesis of tetrahydropyran derivatives, offering significant advantages in terms of reaction control, scalability, and safety [11] [29] [18]. Flow reactors provide enhanced heat and mass transfer characteristics, enabling reactions to be conducted under more controlled conditions than traditional batch processes.

The continuous flow synthesis of tetrahydropyran derivatives has been achieved through various reactor configurations, including packed bed reactors, microreactors, and tube reactors [29] [18]. These systems enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and yield consistency.

Multistep continuous flow processes have been developed for the synthesis of complex tetrahydropyran derivatives [11] [18]. These systems integrate multiple reaction steps into a single continuous process, eliminating the need for intermediate isolation and purification steps. The approach significantly reduces processing time and improves overall efficiency.

The application of continuous flow chemistry to Prins cyclization reactions has enabled the efficient synthesis of tetrahydropyran derivatives under controlled conditions [11]. The flow reactor provides excellent mixing and heat transfer characteristics, essential for managing the exothermic nature of these reactions. The continuous operation also enables the efficient handling of hazardous reagents and intermediates.

Industrial Scale Production Considerations

Process Optimization

The industrial production of 2,2-dimethyltetrahydro-2H-pyran-4-amine requires careful optimization of synthetic processes to ensure economic viability and environmental sustainability. Process optimization typically focuses on maximizing yield, minimizing waste generation, and reducing energy consumption [4] [30] [31].

The selection of appropriate reaction conditions is crucial for successful scale-up. Temperature control becomes particularly important at industrial scale, as heat generation and removal can significantly impact reaction selectivity and safety [4]. The use of continuous stirred tank reactors or plug flow reactors can provide better temperature control compared to batch processes.

Catalyst optimization plays a critical role in industrial process development. The choice of catalyst system must balance activity, selectivity, and cost considerations [31]. Heterogeneous catalysts are generally preferred for industrial applications due to their ease of separation and potential for recycling. The development of robust catalyst systems that maintain activity over extended periods is essential for economical operation.

Solvent selection represents another important consideration for industrial processes. The ideal solvent should provide good solubility for reactants and products while being environmentally acceptable and economically viable [4]. The development of solvent-free processes or the use of environmentally benign solvents such as water or supercritical carbon dioxide represents an important area of industrial research.

Yield Enhancement Strategies

The enhancement of product yield is a primary objective in industrial synthesis, directly impacting the economic viability of the process. Several strategies have been developed to improve yields in tetrahydropyran synthesis [4] [30] [31].

Reaction engineering approaches focus on optimizing reactor design and operating conditions to maximize conversion and selectivity. The use of advanced reactor configurations, such as reactive distillation or membrane reactors, can provide improved performance compared to conventional batch reactors [31]. These systems enable the continuous removal of products or byproducts, shifting reaction equilibria to favor product formation.

Catalyst development efforts have focused on improving catalyst activity and selectivity. The development of single-site catalysts and supported metal complex catalysts has enabled significant improvements in reaction performance [31]. These catalysts provide enhanced control over reaction selectivity, reducing the formation of unwanted byproducts.

Process intensification techniques have been employed to improve reaction efficiency and yield. The use of microwave heating, ultrasonic irradiation, or high-pressure conditions can accelerate reaction rates and improve yields [32]. These techniques must be carefully evaluated for their applicability to industrial-scale processes.

Purification Techniques

The purification of tetrahydropyran derivatives at industrial scale requires efficient and cost-effective separation techniques. The selection of appropriate purification methods depends on the physical and chemical properties of the product and impurities [4] [33] [34].

Distillation represents the most commonly employed purification technique for tetrahydropyran derivatives. The relatively high boiling point of tetrahydropyran compounds enables efficient separation from lower boiling impurities and solvents [33] [35]. Advanced distillation techniques, such as reactive distillation or extractive distillation, can provide enhanced separation efficiency for complex mixtures.

Crystallization techniques have been developed for the purification of tetrahydropyran derivatives that exist in solid form [36] [37]. The optimization of crystallization conditions, including solvent selection, temperature profile, and seeding strategies, can significantly impact product purity and yield. The development of continuous crystallization processes enables improved control over crystal size and morphology.

Chromatographic purification methods are typically reserved for high-value products or when other separation techniques prove inadequate [38]. The development of simulated moving bed chromatography systems has enabled the industrial application of chromatographic separations for certain tetrahydropyran derivatives. These systems provide continuous operation and improved efficiency compared to batch chromatographic processes.

Membrane separation techniques have emerged as promising alternatives to traditional purification methods. Pervaporation and vapor permeation processes have been successfully applied to the purification of tetrahydropyran derivatives [39]. These techniques offer advantages in terms of energy efficiency and environmental compatibility compared to conventional distillation processes.

The implementation of advanced process control systems is essential for maintaining product quality during industrial purification operations. Real-time analytical monitoring enables rapid response to process variations and ensures consistent product quality [4]. The integration of process analytical technology with automated control systems provides enhanced process capability and reliability.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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